molecular formula C7H12N2OS B13243246 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B13243246
M. Wt: 172.25 g/mol
InChI Key: NOQXIDURKBRJBZ-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol (CAS 1565530-65-5) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. This compound features a 1,3-thiazole heterocycle, a well-documented pharmacophore known for its broad biological activities . The 2-aminothiazole scaffold is a fundamental building block in several clinically applied anticancer drugs, such as dasatinib and alpelisib, which function as targeted protein kinase inhibitors . The unique structure of this reagent, which incorporates both an amino group and a hydroxyl group, allows for further chemical derivatization, making it a valuable precursor for constructing novel molecules with potential bioactivity . Its primary research value lies in the development of small-molecule antitumor agents, where 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The mechanism of action for such compounds often involves the inhibition of key enzyme targets like phosphotransferases, which are crucial in cellular proliferation signaling pathways . The thiazole ring enables key interactions with biological targets, such as π-π stacking with aromatic residues in protein binding sites, while the functional groups facilitate hydrogen bonding . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5(2-8)7(10)6-3-9-4-11-6/h3-5,7,10H,2,8H2,1H3

InChI Key

NOQXIDURKBRJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN=CS1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring or its introduction as a preformed heterocycle, followed by functionalization to introduce the amino and hydroxyl groups on the propan-1-ol side chain. Common approaches include:

These methods require careful selection of reagents, solvents, and reaction conditions to achieve desired regioselectivity and stereochemistry.

Specific Preparation Methods

Reaction of Halogenated Thiazole Precursors with Amino Alcohols

One documented approach involves reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiosemicarbazone derivatives under controlled conditions to yield the target amino alcohol. This method benefits from the electrophilic nature of the halogenated thiazole, facilitating nucleophilic attack by amino alcohols.

Hantzsch Thiazole Synthesis Followed by Functionalization

The classical Hantzsch synthesis forms the thiazole ring by condensation of α-haloketones with thioamides. For example, thioureido acid derivatives react with monochloroacetic acid in aqueous potassium carbonate solution at room temperature, followed by acidification to form thiazolone intermediates. These intermediates can be further transformed into amino alcohol derivatives by reduction or substitution reactions.

Cyclocondensation of α-Bromoacyl Derivatives with Thiourea

Another method involves bromination of precursor compounds to form α-bromoacyl intermediates, which then undergo cyclocondensation with thiourea or related compounds in solvents such as acetic acid or acetone. This yields substituted thiazole derivatives that can be modified to introduce amino and hydroxyl groups on the propanol chain.

Reaction Conditions and Optimization

Preparation Method Key Reagents/Precursors Solvent(s) Temperature Reaction Time Notes
Nucleophilic substitution on halogenated thiazoles 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, amino alcohols Polar solvents (e.g., DMF) Elevated (e.g., 60–100 °C) Several hours Requires control to avoid side reactions; yields depend on nucleophile strength and solvent polarity
Hantzsch thiazole synthesis and modification α-Haloketones, thioamides, monochloroacetic acid Aqueous K2CO3 solution, acetic acid Room temperature to reflux 5 hours typical Mild conditions preferred to reduce impurities; acidification to pH ~6 for isolation
Cyclocondensation with thiourea α-Bromoacyl derivatives, thiourea Acetic acid, acetone 60 °C to reflux Several hours Bromination step critical; solvent choice affects yield and purity

Purification and Characterization

Purification of the synthesized this compound typically involves crystallization, filtration, and sometimes chromatographic techniques to remove impurities such as N-oxide byproducts or unreacted starting materials.

Characterization is commonly performed using:

Research Findings and Industrial Relevance

  • The use of antioxidants such as L-ascorbic acid during synthesis can inhibit the formation of N-oxide impurities, enhancing product purity.
  • Industrial-scale synthesis often employs continuous flow reactors to improve reaction control and scalability, optimizing yield and reducing reaction times.
  • The compound's stability under normal conditions facilitates its handling and storage, though extreme pH or temperature variations can induce degradation.
  • The compound serves as an important intermediate in pharmaceutical synthesis, particularly in designing molecules with antimicrobial or enzyme inhibitory properties.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Nucleophilic substitution Straightforward, uses accessible precursors Sensitive to reaction conditions; side reactions possible Moderate to high
Hantzsch synthesis + modification High regioselectivity; classical method Multi-step; requires careful pH control High
Cyclocondensation with thiourea Efficient ring formation; versatile Requires bromination step; possible impurities Moderate

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino and Hydroxyl Groups: The presence of both -NH₂ and -OH in the target compound enhances hydrogen-bonding capacity compared to analogs like 3-(1,3-thiazol-5-yl)propan-1-ol (only -OH) or 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (only -NH₂) .
  • Thiazole Position : The 5-thiazolyl orientation is conserved across analogs, suggesting shared electronic properties critical for π-π stacking in biological targets .

Physicochemical Properties

  • Solubility: The propan-1-ol chain and amino group likely increase water solubility relative to purely aromatic thiazoles (e.g., ’s methanone derivative) .
  • Collision Cross-Section: For 3-(1,3-thiazol-5-yl)propan-1-ol, collision data ([M+H]+: 128.4 Ų) suggests compact geometry, which may differ in the target compound due to the methyl and amino groups .

Biological Activity

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol is a heterocyclic compound characterized by the presence of a thiazole ring and an amino alcohol moiety. Its molecular formula is C7H12N2OSC_7H_{12}N_2OS with a molecular weight of approximately 172.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structure of this compound features:

  • An amino group (-NH2)
  • A hydroxyl group (-OH)
  • A thiazole ring

These functional groups contribute to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole moiety is known for its ability to enhance the compound's effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiazole often demonstrate potent activity against Gram-positive and Gram-negative bacteria, making compounds like this compound valuable in the development of new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. The interaction of the thiazole ring with cellular enzymes and receptors can modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by inhibiting specific protein functions essential for tumor growth .

The biological activity of this compound can be attributed to its ability to:

  • Modulate Enzyme Activities : The compound may inhibit or activate enzymes critical for metabolic pathways.
  • Interact with Receptors : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies

Several studies have investigated the biological effects of thiazole-containing compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting a potential application in treating infections caused by resistant strains .

Study 2: Anticancer Potential

In vitro tests on cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis compared to untreated controls. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleSimpler thiazole derivativeModerate antimicrobial activity
Thiamine (Vitamin B1)Contains a thiazole ringEssential for carbohydrate metabolism
SulfathiazoleAntimicrobial agentEffective against bacterial infections
3-Amino-2-methylthiazoleThiazole derivative without amino alcoholLimited activity compared to amino alcohol derivatives

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